
3-Methylcyclohexanecarboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclohexanecarboxylic anhydride is an organic compound with the molecular formula C8H12O3 It is a derivative of cyclohexane, where a carboxylic anhydride group is attached to a methyl-substituted cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcyclohexanecarboxylic anhydride can be synthesized through the reaction of 3-methylcyclohexanecarboxylic acid with acetic anhydride or other dehydrating agents. The reaction typically occurs under mild conditions, often at room temperature, and involves the removal of water to form the anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient dehydrating agents such as phosphorus pentoxide or thionyl chloride. These reagents facilitate the conversion of the carboxylic acid to the anhydride with higher yields and shorter reaction times.
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclohexanecarboxylic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 3-methylcyclohexanecarboxylic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Alcoholysis: Requires the presence of an alcohol and often a catalyst such as sulfuric acid.
Aminolysis: Involves the use of primary or secondary amines, often under mild heating.
Major Products:
Hydrolysis: 3-Methylcyclohexanecarboxylic acid.
Alcoholysis: Corresponding esters.
Aminolysis: Corresponding amides.
Scientific Research Applications
3-Methylcyclohexanecarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Employed in the study of enzyme-catalyzed reactions involving anhydrides.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and resins, where its anhydride functionality is valuable for cross-linking reactions.
Mechanism of Action
The mechanism of action of 3-methylcyclohexanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a carboxylate ion, resulting in the formation of the corresponding acid, ester, or amide.
Comparison with Similar Compounds
Cyclohexanecarboxylic anhydride: Similar structure but lacks the methyl group.
Acetic anhydride: A simpler anhydride with two acetic acid units.
Phthalic anhydride: Contains an aromatic ring, making it more rigid and less reactive.
Uniqueness: 3-Methylcyclohexanecarboxylic anhydride is unique due to the presence of the methyl group, which can influence its reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where steric hindrance or electronic effects are important.
Properties
Molecular Formula |
C16H26O3 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
(3-methylcyclohexanecarbonyl) 3-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H26O3/c1-11-5-3-7-13(9-11)15(17)19-16(18)14-8-4-6-12(2)10-14/h11-14H,3-10H2,1-2H3 |
InChI Key |
KYKCBFSCRHKEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C(=O)OC(=O)C2CCCC(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


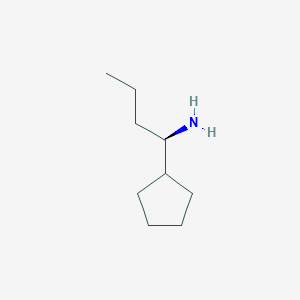
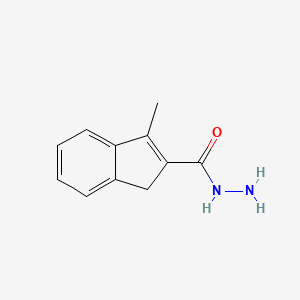
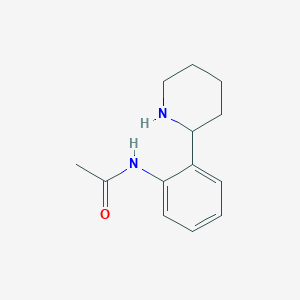
![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)
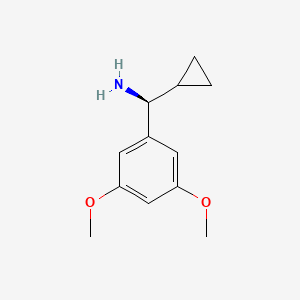
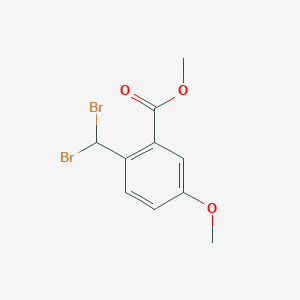



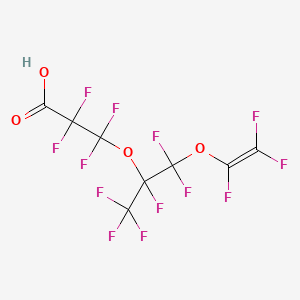
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid](/img/structure/B12843726.png)
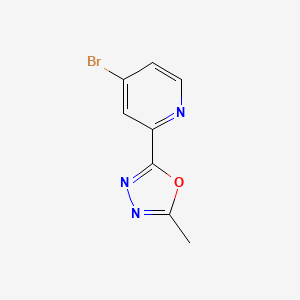
![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12843736.png)
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)
